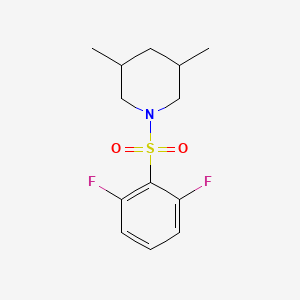

1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine

Description

1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine is a piperidine derivative featuring a sulfonyl group substituted with a 2,6-difluorophenyl ring at the 1-position and methyl groups at the 3- and 5-positions of the piperidine ring. The sulfonyl group imparts electron-withdrawing characteristics, while the fluorine atoms enhance lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-3,5-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO2S/c1-9-6-10(2)8-16(7-9)19(17,18)13-11(14)4-3-5-12(13)15/h3-5,9-10H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSPWMYREXUEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine involves several steps. One common synthetic route includes the reaction of 2,6-difluorobenzenesulfonyl chloride with 3,5-dimethylpiperidine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: As an inhibitor of the kinesin motor protein KIF11, it is used in studies related to cell division and mitosis.

Medicine: The compound’s inhibitory effects on KIF11 make it a potential candidate for cancer therapy, as it can disrupt the mitotic process in cancer cells.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine involves its binding to the kinesin motor protein KIF11. By inhibiting KIF11, the compound disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism is particularly relevant in cancer research, where the compound’s ability to target dividing cells is of therapeutic interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The electronic and steric profiles of sulfonyl-substituted piperidines vary significantly based on substituents. Key analogs include:

Key Observations :

- Electron-Withdrawing Effects: The sulfonyl group in the target compound reduces piperidine basicity compared to non-sulfonyl analogs like 3,5-dimethyl-2,6-diphenylpiperidine .

- Synthetic Accessibility : Sulfonyl derivatives (e.g., QZ-2353) are typically synthesized via sulfonylation reactions, with reported purities of 95%, suggesting moderate synthetic challenges .

Structural and Conformational Analysis

- Piperidine Puckering : The Cremer-Pople parameters () describe ring puckering, which influences binding to biological targets. Substituents like 2,6-diphenyl groups in induce chair-like conformations, while sulfonyl groups may flatten the ring due to steric bulk.

- Crystallographic Data : The chlorobenzyl derivative () adopts a twisted boat conformation, whereas sulfonyl analogs (e.g., QZ-2353) likely exhibit distinct torsional angles due to sulfonyl rigidity .

Biological Activity

1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine is a novel compound that has garnered attention for its potential therapeutic applications. Its unique structure, characterized by a sulfonyl group attached to a piperidine ring with fluorinated phenyl substituents, suggests a diverse range of biological activities. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 289.34 g/mol. The compound features a piperidine core substituted with both a sulfonyl group and a difluorophenyl moiety, which enhances its lipophilicity and potential for interacting with biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of sulfonamide derivatives similar to this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. In particular, the presence of electron-withdrawing groups like fluorine has been associated with increased potency against colon cancer cells .

Table 1: Anticancer Activity of Related Compounds

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. Kinetic studies revealed that it exhibits notable inhibition against α-glucosidase and cholinesterase enzymes. This suggests potential applications in treating conditions such as diabetes and Alzheimer's disease.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | Type of Inhibition | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 4 | α-Glucosidase | Competitive | 0.25 | |

| Compound 2 | AChE | Mixed-type | 0.30 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of fluorine atoms at specific positions on the phenyl ring significantly enhances biological activity. The presence of the sulfonyl group is also critical for maintaining interaction with target enzymes and receptors.

Case Studies

In vivo studies using diabetic rat models have demonstrated that compounds similar to this compound can effectively lower blood glucose levels and improve cognitive function in models of cholinergic dysfunction . These findings support the compound's potential as a multifunctional therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.